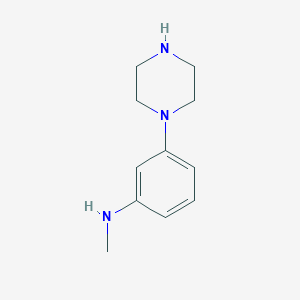

N-Methyl-3-(piperazin-1-yl)aniline

Description

Historical Context and Structural Significance of Related Piperazine (B1678402) Derivatives

The journey of piperazine derivatives in medicinal chemistry is a rich one, dating back to the early 20th century with the discovery of their anthelmintic properties. researchgate.net This initial success paved the way for extensive research, revealing that the piperazine ring is a versatile scaffold capable of interacting with a wide range of biological targets. google.com Structurally, the piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This unique feature allows for di-substitution, enabling the fine-tuning of physicochemical and pharmacological properties. researchgate.net

The introduction of an N-methyl group on the piperazine ring and its attachment to an aniline (B41778) moiety, as seen in N-Methyl-3-(piperazin-1-yl)aniline, is a strategic design element. The N-methyl group can enhance metabolic stability and modulate basicity, which in turn can influence receptor binding and cellular permeability. The aniline portion of the molecule provides a platform for further functionalization, allowing for the exploration of structure-activity relationships (SAR).

The versatility of the piperazine scaffold is evident in the diverse range of therapeutic areas where its derivatives have made an impact. These include, but are not limited to, antipsychotics, antidepressants, antihistamines, and anticancer agents. researchgate.netnih.gov This broad spectrum of activity underscores the structural importance of the piperazine nucleus as a privileged scaffold in drug discovery. nih.gov

Research Rationale and Strategic Importance of this compound Investigation

The investigation into this compound and its analogues is driven by the continued need for novel therapeutic agents with improved efficacy, selectivity, and safety profiles. The strategic importance of this particular chemical class lies in its potential to serve as a versatile building block for the synthesis of a diverse library of compounds.

The rationale for focusing on this scaffold can be summarized as follows:

Established Pharmacological Precedent: The well-documented and diverse biological activities of piperazine-containing drugs provide a strong foundation for the exploration of new derivatives. nih.gov

Tunable Physicochemical Properties: The ability to modify both the piperazine and aniline rings allows for the systematic optimization of properties such as solubility, lipophilicity, and metabolic stability, which are critical for drug development. researchgate.net

Potential for Novel Biological Activity: The specific arrangement of the N-methylpiperazine and aniline moieties in this compound may lead to interactions with novel biological targets or unique binding modes at established ones. Research on similar structures has indicated potential in areas such as antimicrobial and anticancer research. acs.org

The strategic importance of investigating this compound is further highlighted by the ongoing search for new chemical entities that can address unmet medical needs. The modular nature of the this compound scaffold makes it an attractive starting point for lead optimization campaigns in various therapeutic areas.

Aims and Scope of Current Academic Research Perspectives

Current academic research on piperazine derivatives, including those structurally related to this compound, is multifaceted and aims to:

Synthesize Novel Derivatives: A primary focus is the development of efficient and versatile synthetic methodologies to create a wide range of analogues. This includes the introduction of various substituents on the aniline ring and modifications of the piperazine moiety.

Explore Biological Activities: Researchers are actively screening these new compounds for a broad spectrum of biological activities. This often involves high-throughput screening against various cell lines and enzyme targets to identify potential therapeutic applications.

Elucidate Structure-Activity Relationships (SAR): A key objective is to understand how specific structural modifications influence biological activity. This knowledge is crucial for the rational design of more potent and selective compounds.

Investigate Mechanisms of Action: For compounds that exhibit significant biological activity, further studies are conducted to determine their precise mechanism of action at the molecular level.

The scope of this research is broad, encompassing areas from fundamental organic synthesis to applied medicinal chemistry and chemical biology. The ultimate goal is to identify promising lead compounds that can be further developed into new therapeutic agents.

Detailed Research Findings

While specific research exclusively focused on this compound is limited in publicly available literature, a wealth of information on closely related analogues provides valuable insights into its potential chemical properties and biological activities.

Synthesis and Chemical Properties

The synthesis of N-methylpiperazine substituted anilines can be achieved through several established synthetic routes. A common method involves the nucleophilic substitution reaction between a substituted nitrochlorobenzene and N-methylpiperazine, followed by the reduction of the nitro group to an amine. google.com

| Property | Value (Predicted) |

| Boiling Point | 334.8±27.0 °C |

| Density | 1.085±0.06 g/cm³ |

| pKa | 7.61±0.10 |

Table 1: Predicted Physicochemical Properties of a structurally similar compound, 3-(4-Methyl-piperazin-1-ylmethyl)-aniline. Data sourced from ChemicalBook. chemicalbook.com

Spectroscopic data for related compounds are well-characterized. For instance, the FT-IR spectrum of N-methylaniline shows a characteristic peak for N-H stretching around 3411 cm⁻¹. researchgate.net The ¹H NMR and ¹³C NMR spectra of piperazine derivatives provide detailed information about their molecular structure. acs.orgnih.gov

In Vitro Studies and Biological Activity

Derivatives of phenylpiperazine have been synthesized and evaluated for a range of biological activities. For example, certain 4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives have demonstrated significant acaricidal activity. nih.gov

In the context of anticancer research, novel hybrid molecules incorporating piperazine moieties have been synthesized and shown to possess anti-proliferative potency against various human cancer cell lines. nih.gov For instance, certain thiazolylhydrazine-piperazine derivatives have been identified as potent and selective MAO-A inhibitors, with some compounds exhibiting IC₅₀ values in the nanomolar range. nih.gov

| Compound Class | Biological Target/Activity | Key Findings |

| Phenylpiperazine derivatives | Acaricidal activity | Good activity against various mite species. nih.gov |

| Thiazolylhydrazine-piperazine derivatives | MAO-A inhibition | Potent and selective inhibition, with competitive and reversible binding. nih.gov |

| 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles | Anticancer activity | Potent activity against MCF-7 cell line. nih.gov |

Table 2: Summary of In Vitro Biological Activities of Structurally Related Piperazine Derivatives.

These findings highlight the potential of the this compound scaffold as a valuable starting point for the development of new therapeutic agents. The ability to readily synthesize a diverse range of derivatives, coupled with the proven pharmacological potential of the piperazine class, makes this an exciting area for future research.

Structure

3D Structure

Properties

CAS No. |

756751-92-5 |

|---|---|

Molecular Formula |

C11H17N3 |

Molecular Weight |

191.27 g/mol |

IUPAC Name |

N-methyl-3-piperazin-1-ylaniline |

InChI |

InChI=1S/C11H17N3/c1-12-10-3-2-4-11(9-10)14-7-5-13-6-8-14/h2-4,9,12-13H,5-8H2,1H3 |

InChI Key |

XYQCDEDDTAPKCK-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC(=CC=C1)N2CCNCC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of N Methyl 3 Piperazin 1 Yl Aniline

Retrosynthetic Analysis and Strategic Disconnections for N-Methyl-3-(piperazin-1-yl)aniline

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound, two primary strategic disconnections are considered the most logical.

C-N Bond Disconnection (Aryl-Piperazine): The most common disconnection is at the C-N bond between the aniline (B41778) ring and the piperazine (B1678402) N-1 nitrogen. This leads to two key synthons: a 3-aminophenyl cation equivalent and an N-methylpiperazine nucleophile. In practice, this translates to starting materials like a 3-haloaniline or a 3-halonitrobenzene derivative and N-methylpiperazine. This approach is widely used in the synthesis of arylpiperazines.

N-Methyl Bond Disconnection: An alternative disconnection breaks the methyl C-N bond on the piperazine ring. This strategy begins with the precursor 3-(piperazin-1-yl)aniline, which can be synthesized first, followed by a selective methylation step at the N-4 position of the piperazine ring. This route is advantageous when variations at this nitrogen are desired.

These disconnections form the basis for the synthetic routes detailed in the following sections.

Development of Novel and Optimized Synthetic Routes

Traditional synthesis of this compound often involves a two-step process. This typically includes the nucleophilic aromatic substitution of a substituted nitro-chlorobenzene with N-methylpiperazine, followed by the reduction of the nitro group to an amine using a catalyst like palladium on carbon with hydrogen gas. google.com While robust, research has focused on developing more efficient, versatile, and environmentally friendly alternatives.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and atom economy. While a direct MCR for this compound is not prominently documented, MCR strategies can be employed to rapidly construct complex aniline derivatives. rug.nl

For instance, a [3+3] condensation strategy can be used to synthesize meta-substituted anilines. beilstein-journals.org This type of reaction involves the condensation of an amine with an acetone-derived enamine and a 1,3-diketone bearing an electron-withdrawing group. beilstein-journals.org By adapting this methodology, a suitably functionalized piperazine-containing reactant could potentially be used to construct the core structure in a highly convergent manner. The appeal of MCRs lies in their ability to generate diverse molecular libraries from simple building blocks in a single step under mild conditions. rug.nl

Transition-metal catalysis has revolutionized the formation of carbon-nitrogen bonds, providing powerful tools for the synthesis of arylpiperazines. mdpi.com The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for this transformation. beilstein-journals.org

This approach can be applied to the synthesis of this compound by coupling N-methylpiperazine with a 3-haloaniline derivative (e.g., 3-bromoaniline or 3-iodoaniline). The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in conjunction with a specialized phosphine ligand (e.g., BINAP, Xantphos) and a base. This method is valued for its high functional group tolerance and broad substrate scope, allowing for the synthesis of a wide array of substituted anilines. encyclopedia.pub

Table 1: Comparison of Synthetic Routes

| Method | Key Reactants | Catalyst/Reagents | Key Advantages |

|---|---|---|---|

| Classical Route | 1-Chloro-3-nitrobenzene, N-Methylpiperazine | 1. Base (e.g., K₂CO₃) 2. H₂, Pd/C | Reliable, well-established. google.com |

| Buchwald-Hartwig Amination | 3-Bromoaniline, N-Methylpiperazine | Pd(OAc)₂, phosphine ligand, base | High functional group tolerance, good yields. encyclopedia.pub |

| Multi-component Reaction (Hypothetical) | Piperazine-functionalized precursor, acetone, amine | Acid or metal catalyst | High efficiency, rapid library generation. beilstein-journals.org |

Incorporating green chemistry principles into the synthesis of this compound aims to reduce environmental impact. Key areas of focus include:

Solvent Selection: Replacing hazardous solvents like DMF and chlorinated hydrocarbons with greener alternatives such as 2-methyl-tetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME).

Catalysis: Utilizing catalytic reduction methods (e.g., H₂ with Pd/C) for the nitro group reduction is inherently greener than using stoichiometric reducing agents like metal hydrides, as it produces less waste. google.com

Energy Efficiency: The use of microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. unibo.it

Atom Economy: Designing synthetic routes, such as multi-component reactions, that maximize the incorporation of starting material atoms into the final product. researchgate.net

These approaches contribute to making the synthesis process more sustainable and cost-effective. nih.govfigshare.com

Chemo- and Regioselective Derivatization Strategies

This compound possesses multiple reactive sites, including the aniline nitrogen, the aromatic ring, and the piperazine nitrogens. Selective functionalization of these sites is crucial for creating diverse derivatives for various applications. The precursor, 3-(piperazin-1-yl)aniline, is particularly versatile as it features a secondary amine in the piperazine ring that is more nucleophilic than the aniline nitrogen, allowing for selective reactions.

The secondary amine (N-4) of a precursor like 3-(piperazin-1-yl)aniline is a key handle for derivatization. Its greater basicity and nucleophilicity compared to the aromatic amino group allow for highly selective transformations under controlled conditions. unibo.itresearchgate.net

Common derivatization reactions at this position include:

N-Alkylation: Reaction with alkyl halides to introduce various alkyl groups. The synthesis of the target compound via methylation is the most fundamental example of this.

N-Arylation: Transition metal-catalyzed coupling with aryl halides can be used to introduce diverse aromatic systems.

N-Acylation: Reaction with acyl chlorides or anhydrides readily forms amides, providing access to a vast array of functionalized molecules. researchgate.net

N-Sulfonylation: Treatment with sulfonyl chlorides yields sulfonamides, which are important functional groups in medicinal chemistry.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction introduces N-alkyl substituents in a controlled manner.

These selective derivatization strategies allow for the fine-tuning of the molecule's properties by modifying the piperazine moiety. encyclopedia.pub

Table 2: Derivatization Reactions at Piperazine N-4

| Reaction Type | Reagent | Resulting Functional Group |

|---|---|---|

| Alkylation | Alkyl Halide (R-X) | -R (Alkyl) |

| Acylation | Acyl Chloride (RCOCl) | -C(O)R (Amide) |

| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | -S(O)₂R (Sulfonamide) |

Modifications of the Aniline Moiety

The aniline moiety of this compound serves as a versatile scaffold for a variety of chemical modifications. These transformations are crucial for developing analogues with tailored electronic and steric properties, often aimed at modulating their biological activity. Synthetic strategies typically involve either the introduction of substituents onto the aromatic ring or the transformation of the amino group.

A common approach begins with substituted nitro-chlorobenzenes, which are reacted with N-methylpiperazine, followed by the reduction of the nitro group to an amine. This method allows for the introduction of a range of substituents onto the aniline ring from the outset. For example, derivatives with alkyl, alkoxy, carboxyl, or ester groups can be synthesized using this pathway google.com. The initial step is a nucleophilic aromatic substitution where N-methylpiperazine displaces the chlorine atom on the nitro-chlorobenzene ring. This reaction is typically carried out in a polar aprotic solvent with an acid scavenger google.com. The subsequent reduction of the nitro group is commonly achieved through catalytic hydrogenation, for instance, using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere google.com.

Further modifications can be achieved on the aniline ring of pre-formed phenylpiperazine structures. For instance, new carboxylic acid amides can be synthesized by reacting aniline derivatives like 3- and 4-(4-methylpiperazin-1-ylmethyl)aniline with acyl chlorides such as 4-chlorobenzoyl chloride researchgate.net. Another example involves the synthesis of phenylpiperazine derivatives through a sequence of reactions starting with a substituted aniline, such as 2-fluoro-4-methylaniline nih.gov. This sequence can include sulfonylation, reduction, alkylation, and cyclization to form the piperazine ring, ultimately yielding a product with multiple substituents on the aniline moiety nih.gov. These multi-step syntheses allow for the creation of complex substitution patterns on the phenyl ring nih.gov.

Table 1: Examples of Synthetic Modifications of the Aniline Moiety

| Starting Material | Reagents/Conditions | Resulting Modification on Aniline Ring | Reference |

|---|---|---|---|

| Substituted Nitro-chlorobenzene | 1. N-methylpiperazine, Acid binding agent 2. Catalytic hydrogenation (e.g., 5% Pd/C, H₂) | Introduction of amino group and other substituents (e.g., alkyl, alkoxy) | google.com |

| 4-(4-methylpiperazin-1-ylmethyl)aniline | 4-chlorobenzoyl chloride | Amide bond formation on a side chain attached to the aniline | researchgate.net |

| 2-fluoro-4-methylaniline | 1. Acetyl chloride 2. Chlorosulfonic acid 3. Red phosphorus, Iodine 4. Alkyl halide 5. bis(2-chloroethyl)amine hydrochloride | Introduction of fluoro, methyl, and trifluoroethylsulfanyl groups | nih.gov |

Synthesis of Stereoisomers and Chiral Analogues

The synthesis of stereoisomers and chiral analogues of this compound is a key area of research, as the introduction of chirality can significantly influence the molecule's interaction with biological targets nih.gov. A primary strategy for introducing a chiral center is the substitution on the piperazine ring itself, for example, by adding a methyl group at the C2 or C3 position nih.gov.

The general synthetic approach often involves a C-N cross-coupling reaction to form the bond between the aniline moiety and the chiral piperazine ring. The Buchwald-Hartwig C–N cross-coupling reaction is particularly effective for this purpose, especially when the coupling partners contain amide functionalities nih.gov. This reaction typically utilizes a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), in combination with a suitable ligand like BINAP and a base such as cesium carbonate nih.gov.

A typical synthetic sequence for creating chiral analogues can be summarized as follows:

Amidation: An appropriate aryl halide, such as 4-bromo-picolinamide, is prepared. This can be achieved through the amidation of a corresponding ester nih.gov.

Buchwald-Hartwig Coupling: The aryl amide is then coupled with a pure enantiomer of a chiral alkylpiperazine (e.g., R- or S-2-methylpiperazine). This key step establishes the N-aryl bond and incorporates the chiral center into the molecule nih.gov.

Quaternization (Optional): The resulting chiral piperazinyl benzamides can be further modified, for instance, by alkylation with an alkyl iodide (e.g., methyl iodide or ethyl iodide) to form the corresponding quaternary ammonium salts. This introduces a second potential chiral center at the quaternized nitrogen if the alkyl groups are different nih.gov.

The introduction of a chiral methyl group on the piperazine ring allows for the generation and separation of distinct stereoisomers. For instance, using a 2R-chiral methyl group versus a 2S-chiral methyl group can lead to compounds with different selectivities for biological receptors nih.gov.

Table 2: Reagents and Conditions for Chiral Synthesis

| Reaction Step | Key Reagents and Conditions | Purpose | Reference |

|---|---|---|---|

| C-N Cross-Coupling (Buchwald-Hartwig) | Pd₂(dba)₃ (catalyst), BINAP (ligand), Cesium Carbonate (base), THF (solvent), 98 °C | To couple a chiral piperazine with an aryl halide, forming the core structure. | nih.gov |

| Amidation | Lithium bis(trimethylsilyl)amide (LiHMDS) (base), THF (solvent), room temperature | To prepare the necessary aryl amide precursor for the coupling reaction. | nih.gov |

| Quaternization | Iodoethane or Iodomethane, THF (solvent), 25 °C | To convert the tertiary amine in the piperazine ring to a quaternary ammonium salt. | nih.gov |

Computational Chemistry and Theoretical Modeling of N Methyl 3 Piperazin 1 Yl Aniline and Its Analogues

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are pivotal for elucidating the electronic structure and chemical reactivity of molecules. For N-Methyl-3-(piperazin-1-yl)aniline and its analogues, DFT calculations can determine a variety of molecular properties that govern their interactions and stability.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining the reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For arylpiperazine derivatives, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO may be distributed across the piperazine (B1678402) moiety and its substituents. mdpi.comjddtonline.info

Molecular Electrostatic Potential (MEP): MEP maps are valuable for identifying the electrophilic and nucleophilic sites within a molecule. mdpi.comjddtonline.info For analogues of this compound, the MEP would likely show negative potential (red/yellow regions) around the nitrogen atoms of the piperazine ring and the aniline (B41778) nitrogen, indicating their nucleophilic character and propensity to act as hydrogen bond acceptors. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the N-H protons, identifying them as electrophilic or hydrogen bond donor sites. jddtonline.inforesearchgate.net

Reactivity Descriptors: Based on DFT calculations, various global reactivity descriptors can be calculated to quantify the chemical behavior of these compounds. mdpi.comjddtonline.info

| Descriptor | Formula | Significance |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1/η | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | χ²/2η | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |

These descriptors help in comparing the reactivity of different analogues and understanding their potential interactions with biological targets. For instance, a study on aryl sulfonyl piperazine derivatives used these parameters to determine that specific substitutions could increase the reactivity and softness of the molecule. jddtonline.info

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of a molecule are critical for its biological function, as they dictate how it fits into a receptor's binding site.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule's behavior over time in a simulated physiological environment (e.g., in water). researchgate.netuib.nonih.gov These simulations can reveal:

Conformational Flexibility: How the molecule transitions between different low-energy conformations.

Solvation Effects: How water molecules interact with and stabilize different parts of the molecule. uib.no

Stability of Ligand-Protein Complexes: Once docked into a protein, MD simulations can assess the stability of the binding pose and the persistence of key interactions over time. nih.govnih.govnih.gov

For piperazine-containing ligands, MD simulations have been used to study their behavior in aqueous solutions and within protein binding pockets, demonstrating how the flexibility of the piperazine ring and its substituents allows the molecule to adapt to its environment. researchgate.netuib.nonih.govnih.gov

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For analogues of this compound, which are known to interact with various G protein-coupled receptors (GPCRs) and other targets, docking studies are essential for understanding their mechanism of action. nih.govmdpi.com

Binding Mode Prediction: Docking simulations place the ligand into the active site of a receptor and score the different poses based on a scoring function that estimates the binding affinity. For arylpiperazine derivatives targeting aminergic GPCRs, a common binding motif involves the protonated nitrogen of the piperazine ring forming a crucial salt bridge with a conserved aspartate residue (Asp3.32) in the transmembrane domain of the receptor. mdpi.com

Key Ligand-Protein Interactions: Beyond the primary salt bridge, docking studies reveal other important interactions that contribute to binding affinity and selectivity: mdpi.combg.ac.rs

Hydrogen Bonds: The nitrogen and oxygen atoms in the ligand can act as hydrogen bond acceptors or donors with polar residues in the binding pocket. mdpi.com

π-π Stacking: The aromatic aniline ring can engage in π-π stacking interactions with aromatic residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in the receptor's active site. mdpi.com

Hydrophobic Interactions: The non-polar parts of the molecule, such as the methyl group and the carbon backbone, can form favorable hydrophobic interactions with non-polar residues in the binding pocket. bg.ac.rs

These predicted interactions provide a structural hypothesis for the observed biological activity and guide the design of new analogues with improved potency and selectivity.

| Interaction Type | Ligand Moiety | Potential Protein Residues |

| Salt Bridge | Protonated Piperazine Nitrogen | Aspartate (Asp) |

| Hydrogen Bond | Aniline N-H, Piperazine N | Serine (Ser), Threonine (Thr), Tyrosine (Tyr) |

| π-π Stacking | Aniline Ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Hydrophobic | Methyl Group, Alkyl Linkers | Leucine (Leu), Valine (Val), Isoleucine (Ile) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Activities

QSAR is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net By building a predictive model, QSAR can be used to estimate the activity of untested or hypothetical molecules, such as new analogues of this compound.

Model Development: The development of a QSAR model involves several steps:

Data Set Collection: A set of molecules with known biological activities (e.g., IC₅₀ or Kᵢ values) is compiled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric or electronic fields).

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build an equation that correlates a subset of the descriptors with the observed biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of compounds).

QSAR studies on piperazine derivatives have successfully identified key molecular properties that influence their activity against various targets, such as antimalarial and anticancer activities. researchgate.net These models can guide the modification of the this compound scaffold to enhance a desired hypothetical biological effect.

Mechanistic Investigations and Preclinical Pharmacological Characterization in Vitro and Non Human in Vivo

Receptor Binding and Ligand Affinity Profiling

A crucial first step in characterizing a new compound is to determine its affinity for a wide range of biological targets, primarily receptors. This is achieved through receptor binding and ligand affinity profiling.

To assess the selectivity of N-Methyl-3-(piperazin-1-yl)aniline, it would be screened against a broad panel of receptors, ion channels, and transporters. These assays are typically conducted by specialized contract research organizations (CROs) and utilize radioligand binding assays. In these assays, a known radioactive ligand with high affinity for a specific receptor is incubated with a preparation of that receptor in the presence and absence of the test compound. The ability of the test compound to displace the radioligand is measured, and the percentage of inhibition at a given concentration is determined. A broad screening panel, often encompassing over 100 different targets, helps to identify the primary target(s) of the compound and any potential off-target interactions that could lead to adverse effects.

A hypothetical data table from such a screening might look like this:

| Target | Ligand Concentration (nM) | % Inhibition by this compound (10 µM) |

| Dopamine (B1211576) D2 Receptor | 0.5 | Data Not Available |

| Serotonin (B10506) 5-HT1A Receptor | 1.0 | Data Not Available |

| Adrenergic α1A Receptor | 0.2 | Data Not Available |

| Muscarinic M1 Receptor | 1.5 | Data Not Available |

| Histamine H1 Receptor | 0.8 | Data Not Available |

This table is for illustrative purposes only. No actual data is available for this compound.

Once primary targets are identified from selectivity screening, competitive binding studies are performed to determine the affinity of the compound for these specific receptors with greater precision. These experiments involve incubating the receptor preparation with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be used to calculate the inhibition constant (Ki), which represents the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.

A hypothetical data table summarizing competitive binding results might be presented as follows:

| Receptor | Radioligand | This compound Ki (nM) |

| Target Receptor X | [³H]Ligand Y | Data Not Available |

| Target Receptor Z | [¹²⁵I]Ligand A | Data Not Available |

This table is for illustrative purposes only. No actual data is available for this compound.

Enzyme Inhibition and Activation Studies

In addition to receptor binding, the effect of this compound on the activity of various enzymes would be investigated. Many drugs exert their effects by inhibiting or activating specific enzymes. Standard enzymatic assays are used to measure the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the test compound. The concentration of the compound that causes 50% inhibition of the enzyme's activity is the IC50 value. For enzyme activators, the EC50 value (the concentration that produces 50% of the maximal activation) is determined.

A hypothetical summary of enzyme inhibition data could be:

| Enzyme | Substrate | This compound IC50 (µM) |

| Monoamine Oxidase A (MAO-A) | Kynuramine | Data Not Available |

| Monoamine Oxidase B (MAO-B) | Benzylamine | Data Not Available |

| Acetylcholinesterase (AChE) | Acetylthiocholine | Data Not Available |

This table is for illustrative purposes only. No actual data is available for this compound.

Cellular Signaling Pathway Modulation

To understand the functional consequences of receptor binding or enzyme modulation, cell-based assays are employed to investigate the compound's effect on intracellular signaling pathways.

Reporter gene assays are a common method to study the activation or inhibition of a specific signaling pathway. In these assays, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to a particular signaling pathway. The activity of the reporter gene, which can be easily measured, serves as a readout for the activation of the pathway. For example, to assess the functional activity of this compound at a G-protein coupled receptor (GPCR), a reporter gene assay linked to a downstream signaling element like CREB (cAMP response element-binding protein) could be used.

A hypothetical outcome of a reporter gene assay might be presented as:

| Cell Line | Reporter Construct | This compound EC50/IC50 (nM) | Agonist/Antagonist Activity |

| HEK293 expressing Receptor X | CRE-Luciferase | Data Not Available | Data Not Available |

This table is for illustrative purposes only. No actual data is available for this compound.

Many signaling pathways involve the mobilization of intracellular calcium ([Ca²⁺]i) as a second messenger. Calcium flux assays are used to measure changes in intracellular calcium concentrations in response to a compound. Cells are loaded with a calcium-sensitive fluorescent dye, and the fluorescence intensity is monitored over time after the addition of the test compound. An increase in fluorescence indicates an increase in intracellular calcium. This assay is particularly useful for studying the activation of GPCRs that couple to the Gq signaling pathway, which leads to the release of calcium from intracellular stores.

A hypothetical summary of calcium flux data could be:

| Cell Line | Response to this compound | EC50 (nM) |

| CHO-K1 expressing Receptor Y | Increase in [Ca²⁺]i | Data Not Available |

This table is for illustrative purposes only. No actual data is available for this compound.

Gene Expression and Proteomic Profiling in Cellular Systems

The elucidation of a compound's mechanism of action and its effects on cellular function can be significantly advanced through global analyses of gene and protein expression. Mass spectrometry-based proteomics allows for the unbiased identification and quantification of thousands of proteins within a cell line, providing a comprehensive inventory of the cellular building blocks. Such deep proteomic analyses can highlight which cellular processes are altered by an investigational compound.

While specific gene expression or proteomic data for this compound is not extensively available in public literature, the methodologies for such studies are well-established. A typical proteomics workflow involves treating a panel of relevant human cell lines with the compound of interest. Following treatment, cells are lysed, and the proteins are extracted, digested into peptides, and analyzed using high-resolution mass spectrometry, such as an LTQ-Orbitrap system. This approach can identify and quantify over 10,000 proteins per cell line.

Comparative analysis of protein expression levels between treated and untreated cells can reveal significant alterations. Even though many cell lines share a core proteome involved in essential functions like metabolism and proliferation, the expression levels of approximately two-thirds of these proteins can vary significantly between different cell types. By identifying proteins and pathways that are upregulated or downregulated upon treatment with a compound like this compound, researchers can generate hypotheses about its biological targets and downstream effects. This information is critical for understanding the compound's mechanism of action and for identifying potential biomarkers of its activity.

Structure-Activity Relationship (SAR) Elucidation for Biological Targets

The relationship between the chemical structure of piperazine (B1678402) derivatives and their biological activity is a cornerstone of medicinal chemistry, guiding the optimization of lead compounds. researchgate.net The piperazine scaffold is considered a "privileged" structure because it can interact with multiple biological targets with high affinity. mdpi.com Its nitrogen atoms are amenable to a wide range of chemical modifications, which allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. researchgate.net Understanding the structure-activity relationships (SAR) for a class of compounds enables the rational design of new analogues with improved therapeutic profiles. researchgate.net

For N-arylpiperazines, modifications typically involve three key areas: the aryl ring, the piperazine core itself, and the substituents on the second piperazine nitrogen. Each of these can significantly influence the compound's interaction with its biological target.

Impact of Substituent Variation on Target Engagement

The nature and position of substituents on the aryl ring and other parts of the this compound scaffold are critical for target engagement and biological activity.

Aryl Ring Substituents : The substitution pattern on the phenyl ring directly attached to the piperazine can modulate receptor binding affinity and selectivity. researchgate.net Attaching electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, influencing interactions with the target protein. researchgate.netmdpi.com For instance, in a series of inhibitors for inflammatory caspases based on a 4-(piperazin-1-yl)pyrimidine scaffold, varying the substituent on an aryl ring attached to the piperazine led to significant differences in potency and selectivity. nih.gov An ethylbenzene derivative, for example, displayed low nanomolar inhibition constants across multiple caspases. nih.gov

Piperazine Ring Substituents : Modification of the piperazine nitrogen atoms can significantly impact pharmacokinetic properties like metabolic stability and lipophilicity. researchgate.net The N-methyl group in this compound is a key feature. In some chemical series, the presence of an N-methyl group on the piperazine ring has been shown to improve inhibitory potency against certain enzymes, such as acetylcholinesterase (AChE), compared to analogues lacking the methyl group. mdpi.com This improvement may be due to the N-methyl group providing better steric and lipophilic characteristics for binding within the target's active site. mdpi.com

Bulky Groups : The size and shape of substituents can also play a crucial role. While smaller substituents may enhance binding, bulky groups can sometimes interfere with binding to a target's active site. researchgate.net However, in other cases, bulky lipophilic moieties attached to the piperazine heterocycle have been shown to improve activity against certain targets, such as Mycobacterium tuberculosis. mdpi.com

The following table summarizes the general impact of substituent variations on the activity of piperazine-containing compounds.

| Modification Site | Substituent Type | General Impact on Biological Activity | Reference |

| Aryl Ring | Electron-withdrawing (e.g., -Cl, -CF₃) | Can increase lipophilicity and may improve cell permeability and target engagement. | mdpi.com |

| Aryl Ring | Electron-donating (e.g., -OCH₃) | Can alter electronic distribution and hydrogen bonding potential, affecting receptor affinity. | researchgate.net |

| Piperazine Nitrogen | Small Alkyl (e.g., -CH₃) | Can improve lipophilicity and target affinity through hydrophobic interactions. | mdpi.com |

| Piperazine Nitrogen | Bulky Groups (e.g., -benzyl) | May enhance or decrease activity depending on the topology of the target's binding site. | researchgate.netmdpi.com |

Stereochemical Influence on Pharmacological Activity

Stereochemistry, the three-dimensional arrangement of atoms, can have a profound impact on the pharmacological profile of a drug candidate. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit different biological activities. This is because biological targets like enzymes and receptors are themselves chiral, leading to stereoselective interactions. researchgate.net

For piperazine derivatives, the introduction of a chiral center can lead to enantiomers with distinct pharmacological properties. One enantiomer may bind to the intended target with high affinity, while the other may be less active or even interact with different targets, potentially causing off-target effects. researchgate.net Therefore, controlling the stereochemistry is a critical aspect of designing selective and potent piperazine-based compounds. While the parent structure of this compound is achiral, derivatives with substitutions on the piperazine ring or side chains can introduce chirality, making stereochemical considerations essential for further development.

Exploratory Pharmacokinetic and Metabolic Studies in Non-Human Biological Systems

Pharmacokinetic (PK) studies in non-human biological systems are essential for characterizing how a potential drug is absorbed, distributed, metabolized, and excreted (ADME). These preclinical studies, often conducted in rodents and non-human primates, help predict the compound's behavior in humans. nih.govnih.gov For instance, PK studies in non-human primates can provide valuable data on parameters like plasma exposure (Area Under the Curve, AUC) and clearance rates following various administration routes. nih.gov

In Vitro Metabolic Stability and Metabolite Identification (e.g., liver microsomes, hepatocytes)

In vitro metabolic stability assays are a cornerstone of early drug discovery, providing an initial assessment of a compound's susceptibility to metabolic breakdown by liver enzymes. bioivt.com These assays typically utilize subcellular fractions, such as liver microsomes, which are rich in cytochrome P450 (CYP) enzymes responsible for Phase I metabolism. mdpi.commdpi.com

The stability of a compound is assessed by measuring the rate of its disappearance over time when incubated with liver microsomes and necessary cofactors (e.g., NADPH). bioivt.com Compounds with high metabolic stability are less likely to be rapidly cleared in vivo, which can lead to a longer duration of action. For example, studies on various piperazine derivatives have shown a wide range of metabolic stabilities, with some compounds being rapidly metabolized (half-life of minutes) while others show high resistance to metabolic transformation (stability >97%). researchgate.netnih.gov

The primary metabolic pathways for compounds containing a piperazine ring often involve modifications to this heterocycle. Common metabolic reactions include:

N-demethylation : Removal of the methyl group from the piperazine nitrogen.

Oxidation : Formation of an N-oxide on one of the piperazine nitrogen atoms.

Hydroxylation : Addition of a hydroxyl group, often on the piperazine ring or adjacent alkyl groups. nih.gov

These metabolic transformations are typically identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can detect and structurally characterize the metabolites formed in the microsomal incubation. mdpi.comnih.gov For example, a metabolite resulting from N-demethylation would show a mass shift corresponding to the loss of a CH₂ group (14 Da) from the parent compound.

The table below outlines potential Phase I metabolites of this compound based on common pathways for similar structures.

| Metabolic Reaction | Potential Metabolite | Description | Reference |

| N-Demethylation | 3-(Piperazin-1-yl)aniline | Removal of the N-methyl group from the piperazine ring. | nih.gov |

| Oxidation | This compound-N-oxide | Addition of an oxygen atom to a nitrogen on the piperazine ring. | nih.govnih.gov |

| Hydroxylation | Hydroxy-N-methyl-3-(piperazin-1-yl)aniline | Addition of a hydroxyl (-OH) group to the piperazine or aniline (B41778) ring. | nih.govnih.gov |

Plasma Protein Binding and Partition Coefficient Analysis (In Vitro)

Plasma Protein Binding (PPB) The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its pharmacokinetic and pharmacodynamic properties. Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be cleared from the body. High plasma protein binding can limit the free concentration of a drug, potentially affecting its efficacy and clearance rate. In vitro methods like equilibrium dialysis or ultrafiltration are commonly used to determine the percentage of a compound bound to plasma proteins. nih.gov For many small molecules, this binding can be significant, and understanding it is crucial for interpreting preclinical data. While specific data for this compound is not readily available, studies on similar small molecules often reveal a wide range of binding affinities. nih.gov

Partition Coefficient (LogP) The partition coefficient (P) is a measure of a compound's lipophilicity, or its preference for a lipid-like environment versus an aqueous one. chromatographyonline.com It is defined as the ratio of the concentration of a compound in a nonpolar solvent (commonly n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. nist.gov This value is typically expressed as its base-10 logarithm (logP).

LogP is a critical parameter in drug design as it influences solubility, permeability across biological membranes, and metabolic stability. A compound's logP value can be determined experimentally or calculated using various theoretical models (e.g., AlogP, ClogP, XlogP). researchgate.net The predicted XlogP value for 4-{[4-(3-methylphenyl)piperazin-1-yl]methyl}aniline, a structurally related compound, is 3.0, suggesting moderate lipophilicity. uni.lu This range is often considered favorable for oral drug candidates, balancing aqueous solubility with the ability to cross lipid membranes.

The table below shows predicted partition coefficients for this compound using different computational models, illustrating the range of values obtained through theoretical methods.

| Computational Method | Predicted logP Value | Interpretation |

| XlogP3 | 2.5 | Moderately lipophilic |

| ALogP | 2.3 | Moderately lipophilic |

| ChemAxon | 2.1 | Moderately lipophilic |

Note: These values are predictions from chemical software and databases and serve as estimations.

Preliminary Efficacy Assessment in Non-Human Disease Models

Based on a comprehensive review of publicly available scientific literature, there is no specific information regarding the preliminary efficacy assessment of this compound in non-human disease models.

There are no available research findings or published data from in vivo proof-of-concept studies conducted in animal models for the compound this compound.

No data has been reported in the scientific literature concerning the behavioral and physiological readouts of this compound in preclinical models.

Data Table: In Vivo Efficacy of this compound

| Animal Model | Outcome Measure | Result |

|---|

Data Table: Behavioral and Physiological Readouts for this compound

| Preclinical Model | Readout Type | Finding |

|---|

Advanced Analytical Methodologies for Research on N Methyl 3 Piperazin 1 Yl Aniline

Development of High-Resolution Chromatographic Techniques for Purity and Isomer Analysis

The synthesis of N-Methyl-3-(piperazin-1-yl)aniline can potentially yield impurities and positional isomers. High-resolution chromatographic techniques are indispensable for the separation, identification, and quantification of the target compound from these closely related substances.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. For N-arylpiperazine derivatives, GC-MS methods have been developed to separate and identify various isomers and congeners. rsc.orgojp.gov The choice of the capillary column is critical for achieving optimal separation. A method for the simultaneous detection of multiple piperazine (B1678402) derivatives could involve a simple solvent extraction followed by GC-MS analysis, providing a robust approach for chemical characterization. rsc.org

High-Performance Liquid Chromatography (HPLC) , particularly with chiral stationary phases, is essential for the separation of enantiomers if the this compound derivative possesses a stereocenter. unl.ptnih.gov For instance, chiral HPLC methods have been successfully developed for the separation and quantification of enantiomers of other complex molecules, demonstrating the potential for baseline separation and accurate quantification which is crucial for stereospecific research. nih.gov

Capillary Electrophoresis (CE) offers an alternative high-resolution separation technique, especially for charged molecules. Methods have been developed for the selective separation of positional isomers of chlorophenylpiperazine (B10847632) using cyclodextrin (B1172386) derivatives as chiral selectors in the background electrolyte. nih.govresearchgate.net This technique provides rapid analysis times and high separation efficiency, making it suitable for purity and isomer analysis of this compound. nih.govdntb.gov.uamdpi.com

Table 1: Exemplary Chromatographic Conditions for the Analysis of Arylpiperazine Derivatives

| Technique | Column/Capillary | Mobile Phase/Background Electrolyte | Detector | Application | Reference |

| GC-MS | Capillary Column (e.g., 5% Phenyl Polysiloxane) | - | Mass Spectrometer | Isomer and congener separation | rsc.org |

| Chiral HPLC | Chiralpak AD-H | n-hexane/isopropanol with diethylamine | UV/Vis | Enantiomeric separation | unl.ptnih.gov |

| Capillary Electrophoresis | Fused-silica capillary | Phosphoric acid with triethylamine (B128534) and α-cyclodextrin | UV | Positional isomer separation | nih.govresearchgate.net |

Advanced Spectroscopic Techniques for Structural Confirmation and Conformational Analysis of Derivatives

Once purified, the precise chemical structure and conformational preferences of this compound derivatives must be unequivocally confirmed. Advanced spectroscopic techniques are central to this endeavor.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides detailed information about the connectivity of atoms within a molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete bonding framework. For complex N,N'-substituted piperazines, dynamic NMR studies can also reveal the presence of rotational conformers and the energy barriers between them. nih.gov The analysis of N-aryl-N''-acylguanidines, which share some structural similarities with substituted piperazines, has shown that a combination of variable temperature NMR and DFT calculations can elucidate complex isomeric and tautomeric equilibria. researchgate.net

Vibrational Spectroscopy , including Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers insights into the functional groups present and the conformational state of the molecule. scispace.comdergipark.org.tr Experimental vibrational spectra, when coupled with theoretical calculations using methods like Density Functional Theory (DFT), allow for a detailed assignment of vibrational modes and can help to identify the most stable conformers. scispace.comdergipark.org.trnih.gov Studies on 1-phenylpiperazine (B188723) have demonstrated the utility of combining FTIR, Raman, and NMR spectroscopy with theoretical calculations to achieve a comprehensive structural and vibrational characterization. researchgate.netnih.gov

Table 2: Spectroscopic Data for the Structural Analysis of Phenylpiperazine Analogs

| Technique | Key Observations | Application to this compound | Reference |

| 2D NMR (COSY, HSQC, HMBC) | Correlation peaks establishing C-H and C-C connectivities. | Unambiguous assignment of all proton and carbon signals, confirming the substitution pattern on the aniline (B41778) and piperazine rings. | nih.govnih.gov |

| FTIR Spectroscopy | Characteristic bands for N-H, C-H (aromatic and aliphatic), and C-N stretching vibrations. | Confirmation of functional groups and potential for hydrogen bonding studies. | scispace.comdergipark.org.trresearchgate.net |

| Raman Spectroscopy | Complementary vibrational information to FTIR, particularly for non-polar bonds. | Analysis of the skeletal vibrations of the piperazine and aromatic rings. | scispace.comdergipark.org.trnih.gov |

Mass Spectrometry for Metabolite Profiling and Pathway Elucidation

Understanding the metabolic fate of this compound is a critical aspect of its preclinical development. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is the cornerstone of metabolite identification and metabolic pathway elucidation. ijpras.comnih.gov

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a widely used platform for drug metabolite profiling. nih.govrsc.org This technique provides accurate mass measurements, enabling the determination of the elemental composition of metabolites. By comparing the fragmentation patterns of the parent drug and its metabolites, the sites of metabolic modification can be deduced. Common metabolic transformations for piperazine-containing compounds include N-oxidation, hydroxylation, N-dealkylation, and glucuronidation. nih.gov The use of UPLC-QTOF-MS/MS has been demonstrated in the in vitro and in vivo metabolite characterization of novel piperazine derivatives, leading to the identification of numerous phase I and phase II metabolites. nih.gov

The general approach involves incubating the compound with liver microsomes or other metabolic systems, followed by LC-MS/MS analysis to detect and characterize the resulting metabolites. nih.gov Data processing techniques such as mass defect filtering can aid in the detection of low-level metabolites from complex biological matrices. nih.gov

Table 3: Common Metabolic Reactions for Piperazine Derivatives Identified by Mass Spectrometry

| Metabolic Reaction | Mass Shift (Da) | Description | Potential Site on this compound | Reference |

| Hydroxylation | +16 | Addition of a hydroxyl group | Aromatic ring or piperazine ring | nih.govnih.gov |

| N-Oxidation | +16 | Oxidation of a nitrogen atom | Piperazine nitrogens | nih.gov |

| N-Dealkylation | -14 (demethylation) | Removal of the methyl group | N-methyl group of the piperazine ring | nih.gov |

| Glucuronidation | +176 | Conjugation with glucuronic acid | Hydroxylated metabolites or the aniline nitrogen | nih.gov |

Bioanalytical Method Development for Quantification in Preclinical Samples (Non-human)

To assess the pharmacokinetic properties of this compound in preclinical studies, a robust and validated bioanalytical method for its quantification in biological matrices such as plasma is essential. fda.govfda.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity, selectivity, and speed. nih.govnih.govphcogj.com The development of an LC-MS/MS method involves optimizing several parameters, including sample preparation, chromatographic separation, and mass spectrometric detection.

Sample preparation typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences from the biological matrix. nih.govnih.gov Chromatographic separation is usually achieved using a reversed-phase HPLC or UPLC column. nih.govufrgs.br Mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. nih.gov

The method must be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability. fda.govfda.govnih.govscholars.directscholars.direct Such validated methods have been successfully applied to pharmacokinetic studies of other N-phenylpiperazine derivatives in rats. nih.govufrgs.br

Table 4: Key Parameters for Bioanalytical Method Validation of an LC-MS/MS Assay

| Validation Parameter | Acceptance Criteria (Typical) | Purpose | Reference |

| Linearity | Correlation coefficient (r²) > 0.99 | Establish the concentration range over which the assay is accurate and precise. | nih.govnih.gov |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | Measure of the closeness of the determined value to the true value. | nih.govscholars.direct |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) | Measure of the reproducibility of the assay. | nih.govscholars.direct |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; acceptable accuracy and precision. | The lowest concentration that can be reliably quantified. | nih.govscholars.direct |

| Recovery | Consistent and reproducible | Efficiency of the extraction procedure. | nih.gov |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. | To evaluate the influence of matrix components on the analyte's ionization. | nih.gov |

| Stability | Analyte is stable under various storage and handling conditions. | To ensure the integrity of the samples from collection to analysis. | fda.govfda.gov |

Prospective Applications and Future Directions in N Methyl 3 Piperazin 1 Yl Aniline Research

Design and Synthesis of Next-Generation Chemical Probes and Ligands

The unique structural features of N-Methyl-3-(piperazin-1-yl)aniline make it an attractive starting point for the design and synthesis of novel chemical probes and ligands. The piperazine (B1678402) moiety, a common pharmacophore in many biologically active compounds, offers a versatile handle for chemical modification. rsc.org Researchers can systematically alter the substituents on the piperazine ring to fine-tune the binding affinity and selectivity of the resulting ligands for specific biological targets.

The synthesis of such derivatives often involves established chemical reactions. For instance, new carboxylic acid amides containing an N-methylpiperazine fragment have been synthesized through reactions of 1-methylpiperazine (B117243) with various acyl chlorides. researchgate.net Furthermore, the development of N-aryl benzamides containing pharmacophoric tyrosine kinase inhibitor fragments has been achieved using derivatives of 1-methylpiperazine. researchgate.net These synthetic strategies allow for the creation of a diverse library of compounds that can be screened for their ability to interact with a wide range of biological targets. The exploration of these derivatives as chemical probes can aid in the elucidation of complex biological pathways and the identification of new drug targets.

Potential as a Scaffold for Rational Drug Design (Conceptual)

The concept of rational drug design, which involves the targeted development of new pharmaceuticals based on an understanding of biological mechanisms, is a cornerstone of modern drug discovery. nih.gov The this compound scaffold is well-suited for this approach due to its "privileged" status in medicinal chemistry. nih.gov The piperazine ring is a common structural element in a wide array of drugs with diverse therapeutic applications. nih.govmdpi.com

The versatility of the piperazine scaffold allows for the strategic modification of its structure to optimize both pharmacokinetic and pharmacodynamic properties. nih.gov For example, the introduction of different functional groups can influence a molecule's solubility, metabolic stability, and ability to cross biological membranes. From a pharmacodynamic perspective, the piperazine moiety can act as a linker to correctly position other pharmacophoric groups for optimal interaction with a biological target. nih.gov This adaptability has been leveraged in the design of inhibitors for various enzymes and receptors. For instance, piperazine-containing compounds have been investigated as inhibitors of tubulin polymerization, a key target in cancer therapy. nih.gov

The following table outlines conceptual applications of the this compound scaffold in rational drug design, highlighting the potential for developing novel therapeutic agents.

| Therapeutic Area | Target | Rationale for this compound Scaffold |

| Oncology | Kinases, Tubulin | The piperazine moiety can be modified to enhance binding to the ATP-binding site of kinases or interfere with tubulin polymerization. nih.govsmolecule.com |

| Neurological Disorders | Neurotransmitter Receptors | The scaffold can be adapted to modulate the activity of various neurotransmitter systems. smolecule.com |

| Infectious Diseases | Microbial Enzymes | Derivatives can be designed to inhibit essential enzymes in bacteria, fungi, or parasites. mdpi.comresearchgate.netwellcomeopenresearch.org |

Development of Diagnostic Tools or Imaging Agents (Conceptual, non-clinical)

The structural framework of this compound also holds conceptual promise for the development of non-clinical diagnostic tools and imaging agents. The ability to introduce various functional groups onto the piperazine ring allows for the attachment of reporter molecules, such as fluorescent dyes or radioisotopes. This could enable the creation of probes for visualizing and studying biological processes in vitro and in cellular models.

For instance, a derivative of this compound could be functionalized with a fluorophore to create a fluorescent probe for a specific cellular target. This probe could then be used in fluorescence microscopy to visualize the localization and dynamics of the target within living cells. Similarly, the incorporation of a positron-emitting radionuclide could lead to the development of novel PET (Positron Emission Tomography) imaging agents for preclinical research, allowing for the non-invasive visualization of biological targets in animal models of disease. While still in the conceptual stage, these applications highlight the potential of this scaffold beyond therapeutics.

Green Chemistry Approaches for Sustainable Production

The principles of green and sustainable chemistry are increasingly important in the synthesis of chemical compounds. nih.gov Traditional methods for producing piperazine derivatives can sometimes involve harsh reaction conditions, toxic reagents, and the generation of significant waste. nih.gov Consequently, there is a growing interest in developing more environmentally friendly synthetic routes.

Recent advancements in catalysis and reaction methodology offer promising avenues for the sustainable production of this compound and its derivatives. Photoredox catalysis, for example, provides a greener alternative by using light to promote chemical reactions, often with the use of more sustainable and cost-effective organic photocatalysts. mdpi.com Microwave-assisted synthesis is another green technique that can accelerate reaction rates, reduce side-product formation, and improve energy efficiency compared to conventional heating methods. nih.gov

Furthermore, the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, aligns with the principles of green chemistry. nih.gov Researchers are also exploring simplified, one-pot procedures and the use of less hazardous solvents to minimize the environmental impact of piperazine synthesis. nih.gov The table below summarizes some green chemistry approaches applicable to the synthesis of piperazine derivatives.

| Green Chemistry Approach | Description | Potential Benefits |

| Photoredox Catalysis | Utilizes light to drive chemical reactions, often with organic photocatalysts. mdpi.com | Reduced energy consumption, use of renewable resources, avoidance of toxic heavy metals. mdpi.com |

| Microwave-Assisted Synthesis | Employs microwave radiation to heat reactions. nih.gov | Increased reaction rates, higher yields, reduced side products, energy savings. nih.gov |

| Heterogeneous Catalysis | Uses catalysts in a different phase from the reactants, allowing for easy separation and reuse. nih.gov | Catalyst recyclability, simplified product purification, reduced waste. nih.gov |

| Flow Chemistry | Conducts reactions in a continuous stream rather than in a batch. mdpi.com | Improved safety, better process control, easier scalability, potential for higher yields. |

Unexplored Biological Targets and Therapeutic Areas

While derivatives of this compound have been investigated for a range of biological activities, including anticancer and antimicrobial effects, there remain numerous unexplored biological targets and therapeutic areas where this scaffold could prove valuable. smolecule.com The inherent versatility of the piperazine ring suggests that its derivatives could be tailored to interact with a wide variety of proteins and biological systems that have not yet been systematically investigated.

For example, the potential of this compound derivatives in modulating ion channels, G-protein coupled receptors (GPCRs) involved in metabolic diseases, or enzymes implicated in inflammatory conditions remains largely uncharted territory. The synthesis of diverse chemical libraries based on this scaffold, coupled with high-throughput screening against a broad panel of biological targets, could uncover novel therapeutic opportunities. The ability to readily create structural diversity is a key advantage in the quest to identify new lead compounds for challenging diseases.

Integration with Artificial Intelligence and Machine Learning for Compound Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These computational tools can analyze vast datasets of chemical structures and biological activities to predict the properties of novel compounds, thereby accelerating the design and optimization process. The this compound scaffold is an ideal candidate for such in silico approaches.

By training ML models on existing data for piperazine derivatives, it is possible to predict the structure-activity relationships (SAR) and structure-property relationships (SPR) for new, virtual compounds. These models can guide the selection of the most promising derivatives for synthesis and testing, saving significant time and resources. For instance, AI algorithms could be used to predict the binding affinity of a library of virtual this compound derivatives for a specific biological target, or to forecast their absorption, distribution, metabolism, and excretion (ADME) properties. This predictive power allows for a more focused and efficient approach to compound optimization, ultimately increasing the likelihood of identifying potent and drug-like candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.